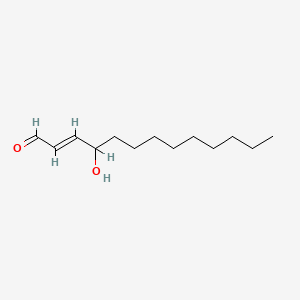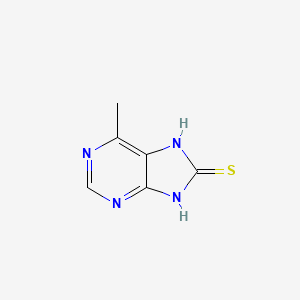
6-Methyl-7,9-dihydropurine-8-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-7,9-dihydropurine-8-thione is a heterocyclic compound with the molecular formula C6H6N4S It is a derivative of purine, a fundamental structure in biochemistry, and contains a thione group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,9-dihydropurine-8-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpurine with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione derivative. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Methyl-7,9-dihydropurine-8-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 6 and 9, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or acylated purine derivatives
科学研究应用
6-Methyl-7,9-dihydropurine-8-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting xanthine oxidase, which is involved in purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Methyl-7,9-dihydropurine-8-thione involves its interaction with molecular targets such as enzymes. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can reduce uric acid levels in the body, making it useful in the treatment of conditions like gout.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: Another purine derivative with a thiol group at the 6th position, used as an anticancer agent.
Thioguanine: Contains a thiol group at the 6th position and is used in the treatment of leukemia.
8-Methyl-6-thiopurine: Similar structure with a methyl group at the 8th position and a thione group at the 6th position.
Uniqueness
6-Methyl-7,9-dihydropurine-8-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase and potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
属性
CAS 编号 |
1075-29-2 |
|---|---|
分子式 |
C6H6N4S |
分子量 |
166.21 g/mol |
IUPAC 名称 |
6-methyl-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(8-2-7-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |
InChI 键 |
VGAINZIYXKPPDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=N1)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


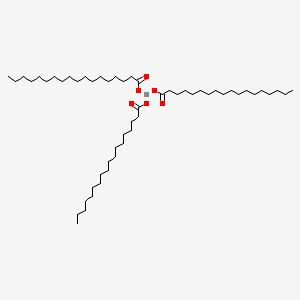
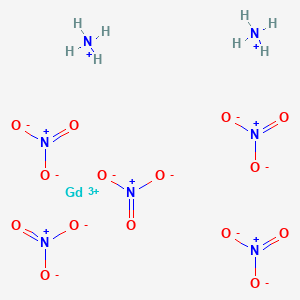
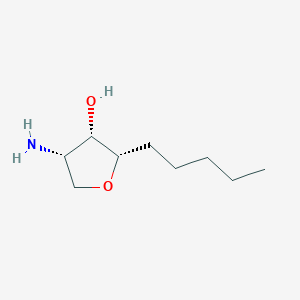
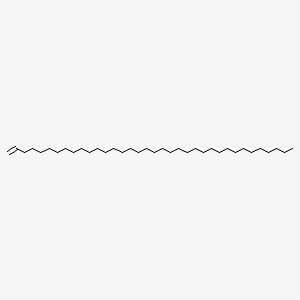
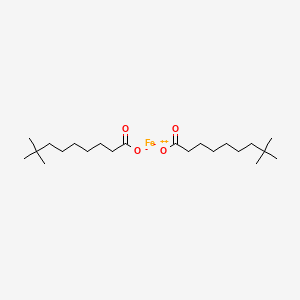

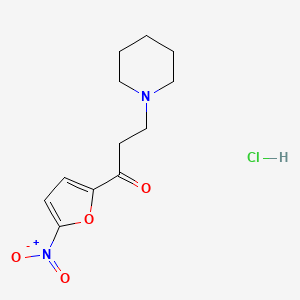

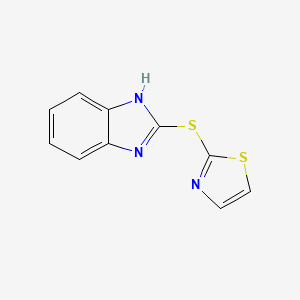
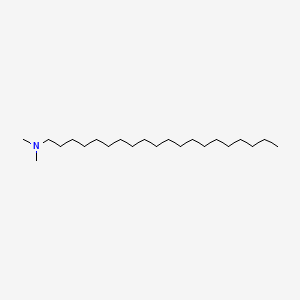
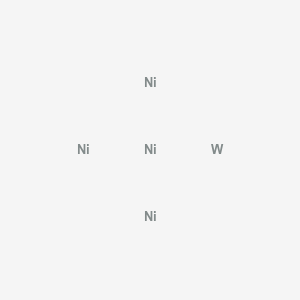
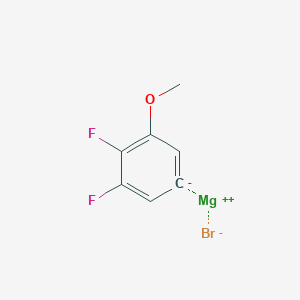
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)
